Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 1,3-benzothiazole with butanoyl chloride to form an intermediate, which is then reacted with ethyl 4-methyl-1,3-thiazole-5-carboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[4-(1,3-benzothiazol-2-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-{[4-(1,3-benzothiazol-2-yl)propionyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific structural features, which confer distinct biological activities. The presence of both benzothiazole and thiazole rings in its structure enhances its potential for diverse applications in medicinal chemistry .
Biological Activity
Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of thiazole and benzothiazole moieties, which contribute to its biological properties. The IUPAC name reflects its complex structure:
- IUPAC Name : this compound
- Molecular Formula : C18H19N3O4S2
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the benzothiazole and thiazole rings allows for potential interactions with enzymes and receptors, disrupting normal cellular processes. Key mechanisms include:
- Enzyme Inhibition : Many benzothiazole derivatives are known to inhibit enzymes such as acyl coenzyme A cholesterol acyltransferase and monoamine oxidase, which are critical in metabolic pathways .
- Antimicrobial Activity : Compounds containing thiazole and benzothiazole structures have demonstrated antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria .
Antimicrobial Properties
Studies have shown that derivatives of benzothiazoles exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Compounds similar to this compound have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing inhibition zones ranging from 15 mm to 25 mm depending on the substituents present on the benzothiazole ring .
Antitumor Activity
Research indicates that thiazole-based compounds possess anticancer properties. The mechanism is believed to involve:
- Cell Cycle Arrest : Certain derivatives have been shown to induce apoptosis in cancer cells by affecting cell cycle progression.
- Selective Cytotoxicity : These compounds often exhibit higher toxicity towards cancer cells compared to normal cells, making them potential candidates for targeted cancer therapies .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including those structurally related to this compound. The results indicated:
Compound | Inhibition Zone (mm) | Target Pathogen |
---|---|---|
A | 20 | Staphylococcus aureus |
B | 25 | Escherichia coli |
C | 15 | Candida albicans |
These findings underscore the potential of benzothiazole derivatives in developing new antimicrobial agents.
Study 2: Anticancer Properties
In another study focusing on anticancer activity, a series of thiazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results demonstrated:
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
D | 0.004 | HeLa (cervical cancer) |
E | 0.015 | MCF7 (breast cancer) |
F | 0.020 | A549 (lung cancer) |
The low IC50 values indicate potent anticancer activity, suggesting that modifications to the thiazole structure can enhance efficacy against specific cancer types.
Properties
Molecular Formula |
C18H19N3O3S2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
ethyl 2-[4-(1,3-benzothiazol-2-yl)butanoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H19N3O3S2/c1-3-24-17(23)16-11(2)19-18(26-16)21-14(22)9-6-10-15-20-12-7-4-5-8-13(12)25-15/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,19,21,22) |
InChI Key |
LTJFBYJNWRNIDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCCC2=NC3=CC=CC=C3S2)C |
Origin of Product |
United States |
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